RNase L Selectivity Over IRE1
Valoneic acid dilactone (VAL) exhibits a 100-fold selectivity for RNase L over the structurally related paralog IRE1, representing a 10-fold improvement in target discrimination relative to ellagic acid (EA), which was identified as the initial hit compound from the same screening library [1]. SAR analysis identified VAL as a superior RNase L inhibitor compared to EA [1].
vs. ellagic acid 10-fold
| Evidence Dimension | Selectivity ratio (RNase L vs. IRE1 inhibition) |
|---|---|
| Target Compound Data | 100-fold selectivity over IRE1 |
| Comparator Or Baseline | Ellagic acid (EA): 10-fold selectivity over IRE1 |
| Quantified Difference | 10-fold improvement in selectivity (100-fold vs. 10-fold) |
| Conditions | In vitro enzymatic assay; 500-compound protein kinase inhibitor library screen; ATP-competitive inhibition context |
Why This Matters
Superior selectivity translates to reduced off-target activity in cellular assays involving the OAS-RNase L antiviral pathway, making VAD the preferred tool compound for studies requiring clean RNase L modulation.
- [1] Daou S, et al. A phenolic small molecule inhibitor of RNase L prevents cell death from ADAR1 deficiency. bioRxiv. 2020. DOI:10.1101/2020.09.21.306514 (PMC7547215) View Source
